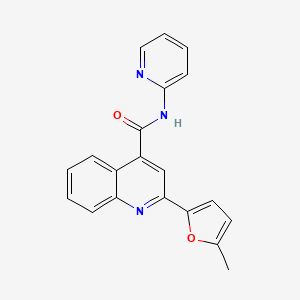

2-(5-methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Description

2-(5-Methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 5-methylfuran-2-yl substituent at the 2-position of the quinoline core and a pyridin-2-yl group attached via a carboxamide linkage. This compound’s structural uniqueness lies in its heterocyclic substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C20H15N3O2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(5-methylfuran-2-yl)-N-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C20H15N3O2/c1-13-9-10-18(25-13)17-12-15(14-6-2-3-7-16(14)22-17)20(24)23-19-8-4-5-11-21-19/h2-12H,1H3,(H,21,23,24) |

InChI Key |

FPNSRMOJAIQDLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Optimization of Cyclocondensation

Key parameters influencing quinoline formation include:

-

Temperature : Elevated temperatures (80–120°C) accelerate cyclization but risk decomposition of the furan moiety.

-

Catalyst Loading : 10 mg of Fe₃O₄@SiO₂@(CH₂)₃−urea−thiazole sulfonic acid chloride per mmol substrate balances activity and recovery.

-

Solvent Systems : Solvent-free conditions minimize side reactions, while dichloromethane is preferred for acid-sensitive intermediates.

The introduction of the pyridin-2-yl carboxamide group at the 4-position of the quinoline core is achieved via amide coupling . A representative protocol involves activating the quinoline-4-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in dichloromethane, followed by reaction with 2-aminopyridine. This method yields the target compound with an IC₅₀ of 4.7 µM against Trypanothione Reductase (TryR), as reported in anti-parasitic drug discovery studies.

Critical Reaction Parameters

-

Coupling Agents : CDI outperforms traditional agents like EDC/HOBt in minimizing racemization.

-

Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilic attack by the amine.

-

Stoichiometry : A 1:1.1 molar ratio of acid to amine prevents over-alkylation.

Structural Characterization and Analytical Validation

Synthetic batches of 2-(5-methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide are validated using:

-

FT-IR : C=O stretch at 1685 cm⁻¹ and N-H bend at 1540 cm⁻¹ confirm amide formation.

-

¹H NMR : Distinct signals include δ 8.9 ppm (quinoline H-5), δ 7.3–8.2 ppm (pyridyl protons), and δ 2.4 ppm (furan methyl).

-

LC-MS : Molecular ion peak at m/z 329.4 [M+H]⁺ aligns with the molecular formula C₂₀H₁₅N₃O₂.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that quinoline derivatives, including this compound, exhibit potent anticancer properties by inhibiting the binding of the Ndc80 kinetochore subcomplex to microtubules. This inhibition disrupts the mitotic spindle assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound is particularly noted for its effectiveness against drug-resistant cancers, making it a promising candidate for cancer therapy .

Case Studies

A study highlighted the efficacy of quinoline-4-carboxamide derivatives in treating various cancers characterized by mutations in kinetochore subunits. These derivatives were found to selectively target cancer cells, demonstrating significant antiproliferative activity .

Antimalarial Properties

Research Findings

The compound has been investigated for its antimalarial activity against Plasmodium falciparum, the causative agent of malaria. It was found to possess a novel mechanism of action by inhibiting translation elongation factor 2 (), which is crucial for protein synthesis in the malaria parasite. This mechanism is distinct from existing antimalarial drugs, providing a potential avenue for overcoming drug resistance .

Efficacy in Animal Models

In preclinical studies using the P. berghei mouse model, compounds derived from this class exhibited low nanomolar potency and excellent oral efficacy, with effective doses below 1 mg/kg . This suggests a favorable pharmacokinetic profile and the potential for clinical development.

Chemical Properties

The structural attributes of 2-(5-methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide contribute significantly to its biological activity. The presence of the furan and pyridine moieties enhances its interaction with biological targets, potentially increasing its efficacy against various diseases .

SAR Studies

Studies examining the structure-activity relationships of related compounds have shown that modifications to the quinoline scaffold can lead to variations in potency and selectivity against cancer cell lines . This highlights the importance of optimizing chemical structures for enhanced therapeutic effects.

Potential Research Applications

Apart from therapeutic uses, this compound can serve as a valuable tool in research settings to study cell cycle dynamics and kinetochore biology. Its ability to inhibit specific protein interactions provides insights into fundamental cellular processes and can aid in developing new strategies for cancer treatment .

Summary Table: Applications Overview

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- The 5-methylfuran-2-yl group enhances electron-richness and may improve π-π stacking in biological targets compared to unsubstituted furan .

- Pyridin-2-yl vs.

- Halogenation (e.g., bromine at C6) increases molecular weight and may alter pharmacokinetics .

Physicochemical Properties

Calculated and experimental properties of selected analogs:

Key Observations :

- The target compound’s pyridin-2-yl side chain likely results in a lower XLogP3 (~2.7–3.0 estimated) compared to bulkier analogs like the phenylethyl derivative (higher lipophilicity) .

- Higher topological polar surface area (e.g., 68 Ų for furan derivatives) suggests moderate solubility, influenced by heterocyclic substituents .

Key Observations :

- CDI-mediated coupling is a common method for carboxamide formation, but yields vary widely (23–67%) depending on steric and electronic factors .

- Tertiary amine side chains (e.g., dimethylaminoethyl) generally achieve higher yields and purity compared to aromatic amines .

Stability and Reactivity

- Oxidative Sensitivity: Analogous 2-furylquinolines undergo oxidation under RuO2/NaIO4 conditions, forming carboxylic acids or unstable intermediates (e.g., compound 8 in ) .

- Storage Stability: Aliphatic amine side chains (e.g., dimethylaminoethyl) may improve stability compared to thiadiazole or morpholino derivatives, which require careful handling .

Biological Activity

2-(5-methylfuran-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and its mechanisms of action involving the inhibition of specific cellular processes.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with a carboxamide functional group, substituted with a methylfuran and pyridine moieties. The synthesis typically involves multi-step organic reactions starting from readily available precursors, such as 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid .

Recent studies have highlighted that quinoline derivatives, including this compound, act as inhibitors of the Ndc80 kinetochore subcomplex. This inhibition disrupts the binding of the kinetochore to microtubules (MTs), which is crucial for proper chromosome segregation during cell division. This mechanism positions these compounds as potential therapeutic agents against various cancers, particularly those exhibiting drug resistance .

Cytotoxicity and Anticancer Activity

The biological evaluation of similar quinoline derivatives has shown promising cytotoxic activity against several cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range when tested against prostate cancer cells (PC3), indicating significant cytotoxic effects . The specific activity of this compound requires further empirical testing to establish its potency.

Case Studies

- Inhibition Studies : A study focusing on quinoline derivatives indicated that compounds targeting the Ndc80 complex could effectively reduce cell proliferation in drug-resistant cancer cell lines. The effectiveness was evaluated using standard assays to measure cell viability and proliferation rates in response to treatment with varying concentrations of the compound .

- Comparative Analysis : In comparative studies with other quinoline derivatives, this compound has shown potential advantages in terms of selectivity and reduced toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Research Findings

The following table summarizes key findings related to the biological activity of similar quinoline derivatives:

| Compound Name | IC50 (µM) | Target Mechanism | Cell Line Tested |

|---|---|---|---|

| This compound | TBD | Inhibition of Ndc80-MT binding | TBD |

| Quinoline Derivative A | 1.4 | Inhibition of tubulin polymerization | PC3 |

| Quinoline Derivative B | 1.9 | Cytotoxicity against cancer cells | Various cancer lines |

Q & A

Advanced Research Question

- Fluorescence Quenching : Titrate DNA (e.g., CT-DNA) into compound solutions; calculate binding constants via Stern-Volmer plots.

- Circular Dichroism : Monitor DNA conformational changes (e.g., B-to-Z transitions) upon binding .

- Molecular Docking : Use AutoDock Vina to predict binding modes in DNA grooves or intercalation sites .

What methodologies optimize the compound’s stability during storage?

Advanced Research Question

Instability in organic solvents (e.g., compound degradation in DMSO) requires:

- Lyophilization : Store as a lyophilized powder under argon.

- Light/Temperature Control : Use amber vials at –20°C; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Solid-State NMR : Track amorphous vs. crystalline form transitions affecting stability .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

- Core Modifications : Replace the 5-methylfuran with thiophene to assess heterocycle impact on potency .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF3) to the pyridine ring for enhanced DNA intercalation .

- Pharmacophore Mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical H-bond donors .

What experimental designs validate oxidative reactivity of the furan moiety?

Advanced Research Question

- Controlled Oxidation : React with NaIO4/RuO2 in CCl4/MeCN to form diketone intermediates; monitor via TLC .

- Kinetic Studies : Use UV-Vis spectroscopy to track furan ring cleavage rates under varying pH.

- DFT Calculations : Gaussian 16 to model transition states and predict reaction pathways .

How can researchers address low aqueous solubility for in vivo studies?

Advanced Research Question

- Prodrug Design : Synthesize phosphate esters at the quinoline carbonyl for enhanced solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes; characterize particle size (DLS) and release kinetics (dialysis) .

What computational tools predict off-target interactions?

Advanced Research Question

- SwissTargetPrediction : Input SMILES to rank kinase/enzyme targets.

- Molecular Dynamics : AMBER simulations to assess binding persistence (≥50 ns trajectories) .

- Toxicity Profiling : Use ProTox-II to flag hepatotoxicity risks from quinoline metabolites .

How should contradictory enzymatic inhibition data be reconciled?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.